molecular formula C6H4BrF3N2O B11859982 2-Bromo-5-(trifluoromethoxy)pyridin-3-amine

2-Bromo-5-(trifluoromethoxy)pyridin-3-amine

Cat. No.: B11859982
M. Wt: 257.01 g/mol
InChI Key: XKZWAMCTXKQXDH-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)pyridin-3-amine typically involves the bromination of 5-(trifluoromethoxy)pyridin-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-(trifluoromethoxy)pyridine, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)pyridin-3-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine
  • 2-Bromo-5-(methylthio)pyridine

Uniqueness

2-Bromo-5-(trifluoromethoxy)pyridin-3-amine is unique due to the presence of both bromine and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The trifluoromethoxy group enhances its stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization.

Properties

Molecular Formula

C6H4BrF3N2O

Molecular Weight

257.01 g/mol

IUPAC Name

2-bromo-5-(trifluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C6H4BrF3N2O/c7-5-4(11)1-3(2-12-5)13-6(8,9)10/h1-2H,11H2

InChI Key

XKZWAMCTXKQXDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)Br)OC(F)(F)F

Origin of Product

United States

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